Barium silicate

描述

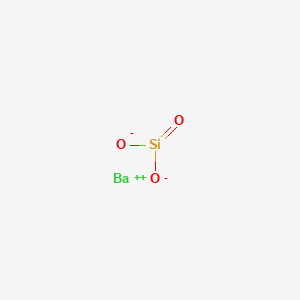

Barium silicate, also known as this compound, is a chemical compound with the molecular formula BaSiO3. It is a white, odorless powder that is insoluble in water. This compound is primarily used in various industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

Barium silicate can be synthesized through several methods. One common method involves the reaction of barium hydroxide with silicic acid. The reaction is typically carried out in an aqueous solution at elevated temperatures to ensure complete reaction:

Ba(OH)2+H2SiO3→BaSiO3+2H2O

Another method involves the reaction of barium chloride with sodium silicate in an aqueous solution, followed by precipitation of the this compound:

BaCl2+Na2SiO3→BaSiO3+2NaCl

Industrial Production Methods

In industrial settings, silicic acid, barium salt is often produced by reacting barium carbonate with silica at high temperatures. This method is preferred for large-scale production due to its efficiency and cost-effectiveness:

BaCO3+SiO2→BaSiO3+CO2

化学反应分析

Thermal Decomposition and Crystallization

Thermal treatment of barium calcium aluminosilicate (BCAS) glass reveals crystallization pathways:

-

Kinetics : Differential thermal analysis (DTA) shows an activation energy of 259 kJ/mol for crystallization .

-

Polymorphism : BaSiO₃ transforms into hexacelsian and celsian phases at higher temperatures, critical in solid oxide fuel cell sealants .

Hydrolysis and Acid/Base Reactions

BaSiO₃ reacts with aqueous acids or bases:

-

Products : Hydrolysis yields silicic acid (H₂SiO₃) or silicate ions (SiO₃²⁻), depending on pH .

-

Fluid Interactions : In carbonaceous fluid systems, BaSiO₃ decomposes to form Co-Mn-Fe hydroxide microconcretions, with notable barium enrichment due to CO₂-rich fluids .

Redox Interactions

BaSiO₃ participates indirectly in redox processes:

-

Ce³⁺ Oxidation : In ferromanganese hydrogel systems, Ce³⁺ is oxidized to Ce⁴⁺ and adsorbed onto BaSiO₃-derived matrices, creating a "cerium paradox" where Ce is depleted in rare-earth phosphates .

-

Catalytic Role : Mn-doped BaSiO₃ enhances redox activity in hydrocarbon oxidation, though mechanistic details remain understudied .

Interaction with Carbonaceous Fluids

Under high-pressure CO₂ environments:

科学研究应用

Materials Science

Barium silicate is utilized in the development of advanced materials due to its unique properties such as thermal stability and mechanical strength.

1.1 Glass-Ceramics

this compound glasses are prominent in high-temperature applications due to their excellent thermal stability. They serve as sealants in solid oxide fuel cells (SOFCs) because of their compatibility with yttria-stabilized zirconia (YSZ). These glasses exhibit low thermal expansion coefficients and good chemical durability, making them suitable for high-performance applications .

1.2 Nucleation Studies

Recent studies have explored the nucleation pathways in this compound glasses using experimental and computational modeling approaches. These studies highlight the role of silica-rich cores in the nucleation process, which is critical for developing new glass materials with tailored properties .

Dental Applications

This compound has gained attention in dental materials, particularly in resin nanoceramics used for additive manufacturing.

2.1 Mechanical Properties

Research indicates that incorporating this compound into resin formulations significantly enhances mechanical properties such as flexural strength and fracture toughness. For instance, a study demonstrated that resin containing 40 wt% this compound exhibited superior mechanical performance compared to unfilled resins .

2.2 Translucency and Aesthetic Properties

The translucency of barium-silicate-filled resin nanoceramics was evaluated, revealing that higher filler content can affect light transmission properties, which is crucial for aesthetic dental restorations .

Optical Applications

This compound compounds are also utilized in optical applications, particularly in the development of pigments and scintillators.

3.1 Scintillator Materials

this compound is explored as a component in scintillator materials used for radiation detection due to its favorable luminescent properties. The addition of this compound enhances the light yield and energy resolution of these materials, making them suitable for medical imaging and security applications .

3.2 Optical Fibers

In optical fiber technology, this compound glasses are investigated for their potential use in low-loss optical fibers. The unique optical properties of these glasses can contribute to the development of more efficient communication systems .

Table 1: Summary of Applications and Findings

作用机制

The mechanism by which silicic acid, barium salt exerts its effects varies depending on its application. In catalysis, it provides a surface for reactants to adsorb and react, thereby increasing the reaction rate. In biomineralization, it acts as a scaffold for the deposition of biological minerals. In drug delivery, it can encapsulate active pharmaceutical ingredients and release them in a controlled manner.

相似化合物的比较

Barium silicate can be compared with other similar compounds such as:

Calcium Silicate (CaSiO3): Similar in structure but contains calcium instead of barium. It is used in construction materials and as an anti-caking agent.

Magnesium Silicate (MgSiO3): Contains magnesium and is used as a food additive and in pharmaceuticals.

Zinc Silicate (ZnSiO3): Contains zinc and is used in the production of phosphors and as a corrosion inhibitor.

Uniqueness

This compound is unique due to its high thermal stability and its ability to act as a catalyst in various chemical reactions. Its applications in biomineralization and drug delivery also set it apart from other silicates.

生物活性

Barium silicate (BaSiO₃) is an inorganic compound that has garnered attention for its various biological applications, particularly in the fields of biomedicine and materials science. This article explores the biological activity of this compound, focusing on its effects on bone regeneration, mechanical properties in biomedical applications, and its potential as a catalyst.

Overview of this compound

This compound is a silicate mineral that can exist in various forms, including nanoparticles. Its unique properties, such as biocompatibility and mechanical strength, make it suitable for various applications in medicine, particularly in bone healing and tissue engineering.

Biological Activity

1. Bone Regeneration

Recent studies have demonstrated that this compound exhibits significant potential for enhancing bone regeneration. For instance, barium oxide-doped magnesium silicate (BaO-MgS) nanopowders were implanted in rat tibia fractures, showing improved osteogenesis and vascularization compared to control groups. The study indicated that these materials facilitated new bone tissue formation while degrading over time, suggesting their suitability for bone healing applications .

Key Findings:

- Enhanced Osteogenesis: The presence of barium promotes the differentiation of osteoblastic cells, leading to increased new bone formation.

- Vascularization: this compound enhances the upregulation of vascular endothelial growth factor (VEGF), which is crucial for angiogenesis and subsequent bone healing.

- Degradability: The degradation products of this compound are weakly alkaline, which is favorable for cellular growth and tissue regeneration .

2. Mechanical Properties in Biomedical Applications

This compound has been incorporated into resin nanoceramics (RNCs) to improve their mechanical properties. A study evaluated different compositions of RNCs containing varying amounts of this compound. Results showed that increasing the this compound content significantly enhanced compressive strength and fracture toughness compared to control samples without this compound .

Table 1: Mechanical Properties of RNCs with Varying this compound Content

| Sample | Compressive Strength (MPa) | Fracture Toughness (MPa·m^0.5) |

|---|---|---|

| B0/P10 (Control) | 80 | 1.5 |

| B5/P5 | 95 | 1.8 |

| B6/P4 | 110 | 2.0 |

| B6.7/P3.3 | 105 | 2.1 |

- Observations: The study concluded that RNCs with more than 50% this compound exhibited superior mechanical properties, making them suitable for load-bearing applications in dental and orthopedic fields .

3. Catalytic Activity

This compound nanoparticles have also been investigated for their catalytic properties, particularly in organic synthesis. They have been shown to act as efficient catalysts for the preparation of pharmacologically relevant compounds like α-benzyl amino coumarin derivatives .

Key Findings:

- Catalytic Efficiency: this compound demonstrates good recyclability and stability as a catalyst across multiple reaction cycles.

- Pharmacological Applications: The derivatives produced exhibit a broad spectrum of pharmacological activities, including antioxidant and antimicrobial properties.

Case Studies

Case Study 1: Bone Healing in Rats

A study involving BaO-doped MgS nanopowders showed significant improvements in bone healing within five weeks post-implantation in rats. The results indicated that these materials not only promoted osteogenesis but also exhibited good biocompatibility with host tissues .

Case Study 2: Mechanical Strength Enhancement

Research on RNCs revealed that the incorporation of this compound significantly improved their mechanical properties, making them viable candidates for use in dental restorations where strength is critical .

属性

IUPAC Name |

barium(2+);dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.O3Si/c;1-4(2)3/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOQPOVBDRFNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaSiO3, BaO3Si | |

| Record name | barium metasilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12650-28-1, 13255-26-0 | |

| Record name | Silicic acid, barium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), barium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013255260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, barium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium metasilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, barium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。